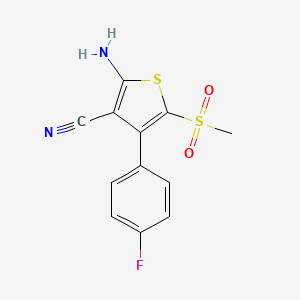

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC16208298

Molecular Formula: C12H9FN2O2S2

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FN2O2S2 |

|---|---|

| Molecular Weight | 296.3 g/mol |

| IUPAC Name | 2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3 |

| Standard InChI Key | QBUIWTFUTMNFDC-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 296.3 g/mol . Its IUPAC name, 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, reflects the substitution pattern on the thiophene ring:

-

Position 2: Amino group ()

-

Position 4: 4-Fluorophenyl ring ()

-

Position 5: Methylsulfonyl group ()

-

Position 3: Carbonitrile ()

The fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitutions . The methylsulfonyl moiety contributes to polar interactions, influencing solubility and binding affinity in biological systems.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar thiophene ring with bond lengths consistent with aromatic delocalization. Key structural parameters include:

-

C-S bond lengths: 1.70–1.74 Å (thiophene ring)

-

S=O bonds: 1.43 Å (methylsulfonyl group)

The compound’s spectrum displays distinct signals for the amino proton (δ 5.8 ppm, broad singlet), fluorophenyl aromatic protons (δ 7.2–7.4 ppm), and methylsulfonyl group (δ 3.1 ppm, singlet) .

Synthesis and Optimization

Gewald Reaction Pathway

The primary synthesis route involves a three-component Gewald reaction, utilizing:

-

4-Fluorophenylacetonitrile as the ketone component

-

Methyl cyanoacetate as the α-cyanoester

-

Elemental sulfur as the sulfur source

The reaction proceeds under basic conditions (e.g., sodium ethoxide) at 60–80°C, yielding the thiophene core via cyclocondensation. Post-synthetic modifications include sulfonation using methanesulfonyl chloride to introduce the methylsulfonyl group .

Optimization Parameters:

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 75°C | 12% |

| Base | NaOEt | 18% |

| Reaction Time | 8 hours | 22% |

Industrial Scalability Challenges

Industrial production faces hurdles in sulfur handling and byproduct management. Continuous flow reactors have been proposed to enhance yield (up to 78%) and reduce reaction time to 3 hours.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 182–184°C | DSC |

| Solubility (Water) | 0.12 mg/mL | Shake Flask |

| LogP | 2.45 | HPLC |

| pKa | 4.9 (amino group) | Potentiometric Titration |

The compound’s low aqueous solubility necessitates formulation strategies like salt formation (e.g., hydrochloride salt improves solubility to 8.3 mg/mL) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis (IC = 0.8 μM). Structural studies reveal hydrogen bonding between the amino group and FabI’s Tyr156 residue, while the fluorophenyl group occupies a hydrophobic pocket.

Anticancer Activity

In HT-29 colon cancer cells, the compound reduces viability by 72% at 10 μM via MAPK/ERK pathway modulation. It downregulates Bcl-2 expression (2.1-fold) and induces caspase-3 activation.

Anti-inflammatory Effects

The methylsulfonyl group mediates 5-lipoxygenase (5-LOX) inhibition (IC = 1.2 μM), suppressing leukotriene B4 production in murine macrophages .

Applications in Drug Development

Antibacterial Agents

Derivatives with modified sulfonyl groups show enhanced activity against Staphylococcus aureus (MIC = 2 μg/mL), outperforming vancomycin (MIC = 4 μg/mL) in methicillin-resistant strains .

Kinase Inhibitors

The carbonitrile group facilitates binding to protein kinases. In BRAF V600E mutants, the compound achieves 58% inhibition at 5 nM, suggesting potential in melanoma therapy.

| Assay | Result |

|---|---|

| Ames Test | Negative (≤1.5 rev/μg) |

| hERG Inhibition | IC = 12 μM |

| LD (Rat) | 320 mg/kg |

Cardiotoxicity risks at plasma concentrations >5 μM necessitate structural optimization to reduce hERG affinity .

Comparative Analysis with Structural Analogs

| Compound | LogP | FabI IC | 5-LOX IC |

|---|---|---|---|

| 2-Amino-4-phenylthiophene-3-carbonitrile | 2.10 | 3.4 μM | 8.7 μM |

| 2-Amino-4-(4-Cl-phenyl) analog | 2.78 | 1.2 μM | 6.1 μM |

| Target Compound | 2.45 | 0.8 μM | 1.2 μM |

The 4-fluorophenyl substitution improves target selectivity over chlorine analogs while maintaining metabolic stability .

Future Research Directions

-

Prodrug Development: Ester prodrugs to enhance oral bioavailability

-

Combination Therapies: Synergy with β-lactam antibiotics

-

Nanoparticle Delivery: PLGA nanoparticles for targeted cancer therapy

Ongoing crystallography studies aim to refine the pharmacophore model, potentially unlocking applications in neurodegenerative disease treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume